molecular formula C9H8O4 B13764294 1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone

1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone

Cat. No.: B13764294
M. Wt: 180.16 g/mol
InChI Key: POZTXSCXRXGHJV-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

The synthesis of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.

    Medicine: Research has shown potential anticancer properties of derivatives of this compound.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone involves its interaction with specific molecular targets. For example, in anticancer research, it has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division .

Comparison with Similar Compounds

1-(7-Hydroxy-1,3-benzodioxol-4-yl)Ethanone can be compared with other benzodioxole derivatives, such as:

    1-(6-Hydroxy-1,3-benzodioxol-4-yl)Ethanone: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.

    1-(7-Methoxy-1,3-benzodioxol-4-yl)Ethanone: The methoxy group can influence the compound’s electronic properties and reactivity.

    1-(7-Hydroxy-1,3-benzodioxol-4-yl)Propanone: The longer carbon chain can affect the compound’s solubility and interaction with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole scaffold.

Biological Activity

1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone, also known as 7-hydroxy-1,3-benzodioxole-4-ethanone, is a compound characterized by its unique benzodioxole structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group at the 7-position of the benzodioxole framework. This arrangement enhances its reactivity and hydrogen bonding capabilities, contributing to its biological activities. The compound can be synthesized through various methods, including Mannich reactions, which allow for the creation of more complex derivatives.

Antioxidant Activity

Research indicates that the hydroxyl group in this compound plays a crucial role in its antioxidant properties . The compound has demonstrated free radical scavenging capabilities, which are essential for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development. The specific mechanisms underlying these effects may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. Molecular docking studies have indicated potential interactions with specific cancer-related targets, which could lead to the development of novel therapeutic agents.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Molecular Docking Studies : These studies have provided insights into how this compound interacts with various biological targets. For instance, docking simulations suggest strong binding affinities with proteins involved in cancer progression and inflammation .
  • In Vivo and In Vitro Assays : Various assays have been performed to assess the cytotoxic effects on cancer cell lines and the compound's ability to inhibit microbial growth. Results have shown significant cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
  • Phytochemical Profiling : The compound's presence in plant extracts has been linked to its bioactivity. For example, extracts containing this compound were tested for their insecticidal effectiveness and showed promising results .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(2H-1,3-benzodioxol-5-yl)ethanoneBenzodioxole structure; different hydroxyl positionExhibits different biological activity profile
7-MethoxybenzodioxoleMethoxy instead of hydroxyl at position 7Enhanced lipophilicity; potential for different pharmacokinetics
2-HydroxyacetophenoneSimple phenolic ketone; lacks dioxole ringMore straightforward synthesis; less complex interactions
5-HydroxyflavonoidsFlavonoid backbone; multiple hydroxyl groupsBroader range of biological activities due to flavonoid structure

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-7(11)9-8(6)12-4-13-9/h2-3,11H,4H2,1H3

InChI Key

POZTXSCXRXGHJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)O)OCO2

Origin of Product

United States

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